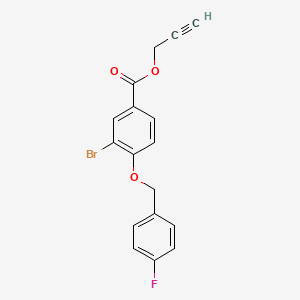
Prop-2-yn-1-yl 3-bromo-4-((4-fluorobenzyl)oxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-yn-1-yl 3-bromo-4-((4-fluorobenzyl)oxy)benzoate is an organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both bromine and fluorine atoms, along with the prop-2-yn-1-yl and benzoate groups, makes it a versatile molecule for synthetic and analytical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-yn-1-yl 3-bromo-4-((4-fluorobenzyl)oxy)benzoate typically involves multiple steps, starting from readily available starting materials. One common method involves the esterification of 3-bromo-4-((4-fluorobenzyl)oxy)benzoic acid with prop-2-yn-1-ol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and minimize by-products. Additionally, solvent-free or green chemistry approaches may be employed to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Prop-2-yn-1-yl 3-bromo-4-((4-fluorobenzyl)oxy)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The prop-2-yn-1-yl group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Cycloaddition Reactions: The alkyne group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents (e.g., DMF) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.
Cycloaddition: Azides in the presence of copper(I) catalysts under mild conditions.
Major Products
Substitution: Formation of substituted benzoates with various functional groups.
Oxidation: Formation of carbonyl-containing compounds.
Cycloaddition: Formation of triazole derivatives.
Scientific Research Applications
Prop-2-yn-1-yl 3-bromo-4-((4-fluorobenzyl)oxy)benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can be employed in the study of biochemical pathways and the development of probes for imaging and diagnostic purposes.
Mechanism of Action
The mechanism of action of Prop-2-yn-1-yl 3-bromo-4-((4-fluorobenzyl)oxy)benzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the bromine and fluorine atoms can enhance binding affinity and specificity through halogen bonding interactions . Additionally, the alkyne group can participate in click chemistry reactions, facilitating the formation of bioconjugates for targeted delivery or imaging .
Comparison with Similar Compounds
Similar Compounds
Prop-2-yn-1-ylbenzene: Similar alkyne functionality but lacks the bromine and fluorine atoms, making it less versatile for certain applications.
3-Bromo-4-((4-fluorobenzyl)oxy)benzoic acid: Lacks the prop-2-yn-1-yl group, which limits its reactivity in cycloaddition reactions.
[3-(Trimethylsilyl)prop-2-yn-1-yl] selenides: Contains a selenide group instead of the benzoate ester, offering different reactivity and applications.
Uniqueness
Prop-2-yn-1-yl 3-bromo-4-((4-fluorobenzyl)oxy)benzoate stands out due to its combination of functional groups, which provides a unique balance of reactivity and stability. The presence of both bromine and fluorine atoms enhances its potential for medicinal chemistry applications, while the alkyne group allows for versatile synthetic modifications.
Properties
Molecular Formula |
C17H12BrFO3 |
|---|---|
Molecular Weight |
363.2 g/mol |
IUPAC Name |
prop-2-ynyl 3-bromo-4-[(4-fluorophenyl)methoxy]benzoate |
InChI |
InChI=1S/C17H12BrFO3/c1-2-9-21-17(20)13-5-8-16(15(18)10-13)22-11-12-3-6-14(19)7-4-12/h1,3-8,10H,9,11H2 |
InChI Key |
RZQKQQPUSBPMKW-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=C(C=C2)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazin-6-yl)methanol](/img/structure/B13014416.png)

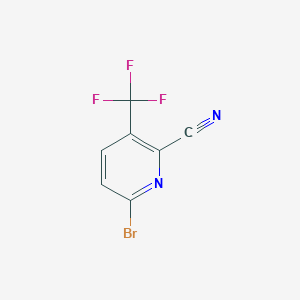
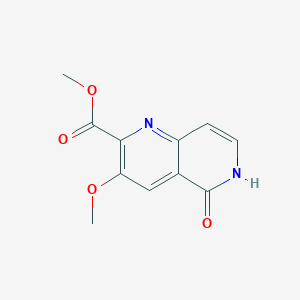
![9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,5,6,7-tetrahydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carbaldehyde](/img/structure/B13014433.png)

![Methyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13014443.png)
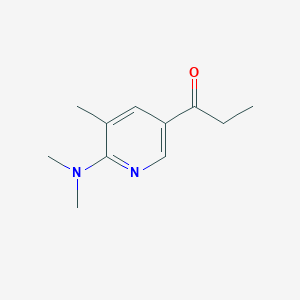
![methyl3-methyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxylate](/img/structure/B13014468.png)
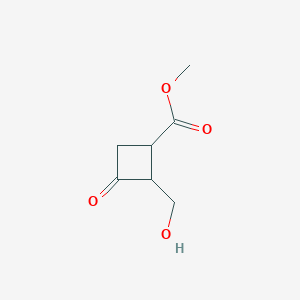

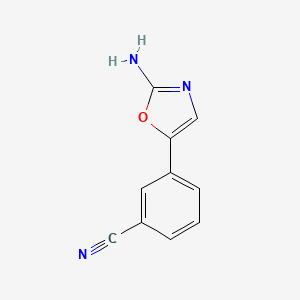
![1-[1-(1H-imidazol-2-yl)propyl]piperazine](/img/structure/B13014506.png)
![tert-butyl (1S,2S,5R)-6,6-dichloro-2-(hydroxymethyl)-4-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13014510.png)
